
5-Bromo-N-methylnicotinamide
Overview
Description
5-Bromo-N-methylnicotinamide (CAS: 153435-68-8) is a nicotinamide derivative with a bromine substituent at the 5-position of the pyridine ring and a methyl group on the amide nitrogen. Its molecular formula is C₇H₇BrN₂O, with a molecular weight of 215.05 g/mol . Key physical properties include:
- Density: 1.545 g/cm³
- Boiling Point: 334.46°C at 760 mmHg
- Flash Point: 156.07°C
- Storage: Requires sealed, dry conditions at room temperature .
This compound is classified as harmful via inhalation, skin contact, or ingestion, necessitating careful handling . Its structure positions it as a versatile intermediate in pharmaceutical synthesis and organic chemistry due to the reactive bromine atom and stable amide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methylnicotinamide typically involves the bromination of nicotinamide followed by methylation. One common method is as follows:
Bromination: Nicotinamide is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methylnicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 5-Bromo-N-methylnicotinamide with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
---|---|---|---|---|---|
This compound | 153435-68-8 | C₇H₇BrN₂O | 215.05 | 5-Br, N-Me | Amide |
5-Bromo-N-methoxy-N-methylnicotinamide | 183608-47-1 | C₈H₉BrN₂O₂ | 245.07 | 5-Br, N-Me, N-OMe | Methoxyamide |
N-Benzyl-5-bromo-nicotinamide | 303031-43-8 | C₁₃H₁₁BrN₂O | 291.15 | 5-Br, N-Benzyl | Amide |
5-Bromo-2-chloronicotinic acid | 25462-85-5 | C₆H₃BrClNO₂ | 236.45 | 5-Br, 2-Cl | Carboxylic acid |
Methyl 2-amino-5-bromopyridine-3-carboxylate | 50735-34-7 | C₈H₇BrN₂O₂ | 243.06 | 5-Br, 2-NH₂ | Ester, amine |
Key Observations:
Benzyl Group: The bulky benzyl substituent in N-Benzyl-5-bromo-nicotinamide enhances lipophilicity, which may improve membrane permeability but reduce metabolic stability . Chlorine and Carboxylic Acid: 5-Bromo-2-chloronicotinic acid introduces electron-withdrawing effects (Cl) and acidity (COOH), altering reactivity in coupling reactions .
Functional Group Impact: Amide vs. Ester: The amide group in this compound is less reactive toward hydrolysis than the ester group in Methyl 2-amino-5-bromopyridine-3-carboxylate, making the former more stable under physiological conditions . Aldehyde vs. Amide: Compounds like 5-Bromo-4-methylnicotinaldehyde (CAS 206997-15-1) exhibit higher reactivity due to the aldehyde group, enabling nucleophilic additions but requiring stabilization .
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy :
Solubility and Boiling Points :
Biological Activity
5-Bromo-N-methylnicotinamide (5-Br-NMNA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinamide, characterized by the presence of a bromine atom at the 5-position. Its molecular formula is CHBrNO, and it exhibits unique properties that enhance its biological activity.
Property | Description |
---|---|
Molecular Weight | 216.06 g/mol |
Solubility | Soluble in water and organic solvents |
LogP | 0.4 (indicating moderate lipophilicity) |
The primary target of 5-Br-NMNA is GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1 (ART1). The compound acts as an inhibitor or modulator of enzymes involved in nicotinamide metabolism, particularly nicotinamide N-methyltransferase (NNMT). This interaction leads to alterations in cellular functions, including:
- ADP-ribosylation : Modifying proteins through ADP-ribose transfer, affecting signal transduction and gene expression.
- NAD+ Metabolism : Influencing redox reactions and energy metabolism within cells.
Antimicrobial Properties
Research indicates that 5-Br-NMNA exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Antiviral Effects : Preliminary data suggest potential efficacy against certain viruses, although further studies are needed to confirm these findings.
Anticancer Potential
5-Br-NMNA has been investigated for its anticancer properties:
- Cell Proliferation Inhibition : In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
- Mechanistic Insights : The compound's ability to modulate NNMT levels correlates with altered cancer cell metabolism, suggesting a mechanism for its anticancer effects.
Case Studies
-
Gastric Cancer Study :
A study involving gastric cancer tissues revealed that NNMT was overexpressed in tumor samples compared to normal tissues. Treatment with 5-Br-NMNA led to reduced NNMT activity, indicating its potential as a therapeutic agent in gastric cancer management . -
Antimicrobial Efficacy :
In a screening of various derivatives, 5-Br-NMNA showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pharmacokinetics
5-Br-NMNA exhibits favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption with good bioavailability.
- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which may enhance its utility in neurological applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Bromo-N-methylnicotinamide?
- Methodological Answer : The synthesis typically involves bromination of a nicotinamide precursor followed by N-methylation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
- Base choice : Potassium carbonate or triethylamine facilitates deprotonation during amide bond formation .
- Temperature control : Reflux conditions (~80–100°C) are often used for bromination steps to ensure complete substitution .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves yield and purity .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., bromine at position 5, methyl group on the amide nitrogen) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHBrNO, MW: 231.05) and isotopic patterns .
- TLC monitoring : Rf values in ethyl acetate/hexane systems to track reaction progress .
Q. What stability precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the amide bond .
- Light sensitivity : Store in amber vials to avoid photodegradation of the bromine substituent .
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential bromine-related toxicity .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Methodological Answer :
- Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits .
- Anti-inflammatory models : Measure COX-2 or TNF-α inhibition in macrophage cell lines (e.g., RAW 264.7) .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HeLa cells to evaluate IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
- Methodological Answer :
- Modify substituents : Replace bromine with chlorine or iodine to assess halogen-dependent activity .
- Vary the N-alkyl group : Compare methyl, ethyl, or benzyl groups to optimize pharmacokinetic properties (e.g., logP, solubility) .
- Bioisosteric replacements : Substitute the pyridine ring with quinoline or isoquinoline scaffolds to enhance target binding .
Q. What experimental strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Orthogonal validation : Confirm results using multiple assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Batch analysis : Compare activity across synthesized batches to rule out impurities (e.g., residual bromine or unreacted intermediates) .
- Computational docking : Align conflicting data with predicted binding modes in target proteins (e.g., molecular dynamics simulations) .
Q. How can in vivo pharmacokinetic studies be designed for this compound?
- Methodological Answer :
- Animal models : Administer via oral gavage or intraperitoneal injection in rodents (e.g., Sprague-Dawley rats) to measure bioavailability .
- Analytical methods : Use LC-MS/MS to quantify plasma concentrations and assess half-life, C, and AUC .
- Metabolite identification : Perform hepatocyte incubation or microsomal assays to detect phase I/II metabolites .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for bromine displacement .
- Molecular electrostatic potential (MEP) maps : Identify electrophilic regions (e.g., C5 position) prone to nucleophilic attack .
- Machine learning : Train models on halogenated pyridine datasets to predict reaction outcomes (e.g., solvent effects, leaving group ability) .
Properties
IUPAC Name |
5-bromo-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORMANADMCWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622016 | |
Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-68-8 | |
Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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